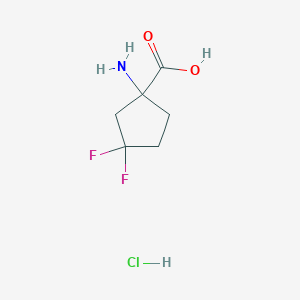
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride is a synthetic compound with the molecular formula C6H9F2NO2·HCl and a molecular weight of 201.6 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with amino and carboxylic acid groups, along with two fluorine atoms at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes halogenation to introduce fluorine atoms at the 3-position.
Amination: The halogenated cyclopentane derivative is then subjected to amination reactions to introduce the amino group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like crystallization and recrystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free acid form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of substituted cyclopentane derivatives.
Oxidation: Formation of corresponding oxo or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
科学研究应用
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of novel materials and chemical processes
作用机制
The mechanism of action of 1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes such as ornithine aminotransferase, affecting metabolic pathways.
Molecular Targets: It targets enzymes involved in amino acid metabolism, leading to altered cellular functions.
Pathways Involved: The inhibition of key enzymes can disrupt metabolic pathways, leading to therapeutic effects in diseases like cancer.
相似化合物的比较
Similar Compounds
3,3-Difluorocyclopentane-1-carboxylic acid: Lacks the amino group but shares the cyclopentane and fluorine substitution pattern.
1-Aminocyclopropanecarboxylic acid: Contains a cyclopropane ring instead of cyclopentane, with similar functional groups.
Uniqueness
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its fluorine atoms enhance its stability and interaction with biological targets, making it a valuable compound in research and industry .
生物活性
1-Amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride (CAS Number: 2225879-26-3) is a chemical compound that has garnered interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
The biological activity of 1-amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride is primarily attributed to its interaction with various biological pathways. It acts as an amino acid analog, which can influence protein synthesis and enzyme activity. The difluorinated cyclopentane structure may enhance its binding affinity to specific receptors or enzymes compared to non-fluorinated counterparts.
Biological Activities
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. This suggests that 1-amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride may have potential in treating neurodegenerative diseases .
- Antimicrobial Activity : Some studies have shown that fluorinated amino acids can possess antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
- Cytokinin-like Activity : In plant biology, derivatives of cyclopentane carboxylic acids have been observed to exhibit cytokinin-like effects, promoting growth and development by enhancing chlorophyll synthesis and photosynthetic efficiency . This suggests potential applications in agriculture for improving crop yields.
Neuroprotective Study
A study conducted on the neuroprotective effects of fluorinated amino acids demonstrated that these compounds could significantly reduce neuronal apoptosis in vitro. The mechanism was linked to the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .
Antimicrobial Efficacy
In a comparative study of various fluorinated compounds against common bacterial strains, 1-amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride showed moderate inhibitory effects against Gram-positive bacteria, suggesting further investigation into its potential as an antimicrobial agent .
Agricultural Application
Research on cytokinin-like activity revealed that applying derivatives of cyclopentane carboxylic acids at specific concentrations led to increased chlorophyll content in barley seedlings. This indicates that 1-amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride could be beneficial in agricultural practices aimed at enhancing plant growth .
Data Summary Table
属性
分子式 |
C6H10ClF2NO2 |
|---|---|
分子量 |
201.60 g/mol |
IUPAC 名称 |
1-amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-1-5(9,3-6)4(10)11;/h1-3,9H2,(H,10,11);1H |
InChI 键 |
JFFDCWNYPDFGOI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC1(C(=O)O)N)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















